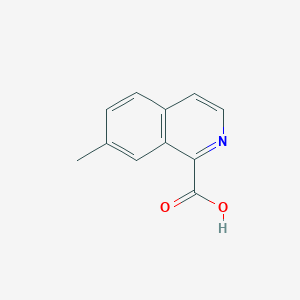![molecular formula C26H32O4 B12092539 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- CAS No. 135452-42-5](/img/structure/B12092539.png)
1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- is a synthetic organic compound with a complex structure It is characterized by multiple functional groups, including ketones, hydroxyl groups, and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the core indene structure, followed by functionalization steps to introduce the hydroxy and ketone groups. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of carbon-carbon and carbon-oxygen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized for yield, purity, and cost-effectiveness. Techniques such as chromatography and crystallization may be employed for purification.
化学反応の分析
Types of Reactions
1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Electrophilic aromatic substitution to introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-
- 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-6-yl]-2-hydroxy-2-methyl-
Uniqueness
The uniqueness of 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- lies in its specific arrangement of functional groups and the resulting chemical properties. This compound may exhibit unique reactivity or biological activity compared to its analogs.
特性
CAS番号 |
135452-42-5 |
|---|---|
分子式 |
C26H32O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
2-hydroxy-1-[4-[6-(2-hydroxy-2-methylpropanoyl)-1,3,3-trimethyl-2H-inden-1-yl]phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C26H32O4/c1-23(2)15-26(7,18-11-8-16(9-12-18)21(27)24(3,4)29)20-14-17(10-13-19(20)23)22(28)25(5,6)30/h8-14,29-30H,15H2,1-7H3 |
InChIキー |
AVZGRVCEWBPUNN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)C(C)(C)O)(C)C3=CC=C(C=C3)C(=O)C(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)

![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)


![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
